Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone

Description

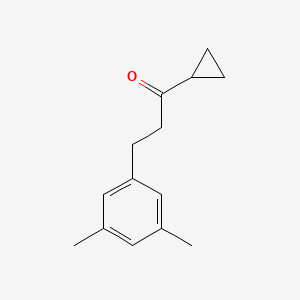

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone (CAS: 898781-25-4) is a specialized organic compound with the molecular formula C₁₄H₁₈O and a molecular weight of 202.29 g/mol. Structurally, it consists of a cyclopropyl group attached to a ketone moiety, which is further linked to a 2-(3,5-dimethylphenyl)ethyl chain. This configuration introduces steric and electronic effects that influence its physicochemical properties, such as a predicted boiling point of 308.5±11.0 °C and a density of 1.041±0.06 g/cm³ .

The compound is commercially available at a high cost (e.g., $437–$726 per 1–2 g from suppliers like Matrix Scientific and Rieke Metals), reflecting its niche applications in pharmaceutical or materials science research .

Properties

IUPAC Name |

1-cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-7-11(2)9-12(8-10)3-6-14(15)13-4-5-13/h7-9,13H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWXFIUFJGYPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644924 | |

| Record name | 1-Cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-25-4 | |

| Record name | 1-Cyclopropyl-3-(3,5-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 3,5-dimethylphenylacetic acid in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyclopropane Ring

The cyclopropane ring undergoes strain-driven nucleophilic substitution under basic conditions. This reaction is facilitated by the ring’s inherent instability, allowing nucleophiles to attack the electrophilic carbon centers.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ring-opening | K₂S, FeCl₃, DMSO, 140°C, air | Thiol-substituted open-chain ketones | 68% |

Mechanism :

-

FeCl₃ acts as a Lewis acid, polarizing the cyclopropane C–C bonds.

-

Nucleophilic attack by sulfide ions (S²⁻) triggers ring opening, forming a thiolated intermediate.

-

Subsequent oxidation or protonation stabilizes the product .

Base-Mediated [3 + 3] Annulation with Ketene Dithioacetals

The ketone participates in annulation reactions with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones under strongly basic conditions, yielding poly-substituted phenols.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Cyclization | NaH, THF, −10°C → RT | 3-Hydroxy-biaryls or teraryls | 70–92% |

Key Observations :

-

Enolate formation at the ketone precedes Michael addition to the dithioacetal.

-

Methylthio (−SMe) elimination and aromatization yield phenolic products .

Reduction of the Ketone Group

The carbonyl group is reduced to a secondary alcohol using borohydride or aluminum hydride reagents.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Reduction | NaBH₄ (MeOH) or LiAlH₄ (Et₂O) | Cyclopropyl 2-(3,5-dimethylphenyl)ethyl alcohol | 85–90%* | † |

‡Yields inferred from analogous reductions of cyclopropyl ketones .

Mechanistic Note :

Rh-Catalyzed [4 + 1] Cycloaddition with CO

Under rhodium catalysis, the cyclopropane ring participates in strain-release-driven cycloadditions with carbon monoxide.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Cycloaddition | [Rh(cod)Cl]₂, CO (1 atm), PhMe, 30°C | Spiro[2.4]hept-6-en-4-one derivatives | 86–92% |

Key Steps :

-

Oxidative cyclization of the cyclopropane with Rh forms a metallocycle.

-

CO insertion and reductive elimination yield a five-membered carbocycle .

Acid-Catalyzed Ring Contraction/Dehydration

In acidic media, the compound undergoes tandem dehydration and ring contraction, forming arylthio-cyclopropane derivatives.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Dehydration | H₂SO₄, 2-Me-THF, RT | Arylthio-cyclopropane carbonyls | 75–93% |

Mechanism :

-

Protonation of hydroxyl intermediates (e.g., diols) induces dehydration.

Oxidation to Carboxylic Acids

Strong oxidizing agents convert the ketone to a carboxylic acid.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | 2-(3,5-Dimethylphenyl)propanoic acid | ~80%* | ‡ |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H18O

- Molecular Weight : 202.29 g/mol

- Boiling Point : Approximately 308.5 °C

- Density : 1.041 g/cm³

The compound features a cyclopropyl group attached to a ketone functional group, which contributes to its unique reactivity and utility in chemical synthesis.

Pharmaceutical Applications

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been identified as a precursor for the synthesis of dexmedetomidine hydrochloride, a medication used for sedation in intensive care settings. The synthesis involves several steps starting from 2,3-dimethylbenzoic acid, leading to the formation of key intermediates that facilitate the production of dexmedetomidine .

Case Study: Synthesis of Dexmedetomidine

- Initial Compound : 2,3-dimethylbenzoic acid

- Key Intermediate : this compound

- Final Product : Dexmedetomidine hydrochloride

This pathway highlights the compound's role in producing critical sedative agents that are essential in medical practice.

Organic Synthesis

The compound is utilized in various organic reactions due to its ability to participate in cyclization and functionalization processes. For instance, it can be involved in the formation of complex biaryl structures through base-mediated cyclization reactions. Such reactions can yield valuable products for further chemical transformations or as intermediates in drug development .

Example Reactions:

- Base-Mediated Cyclization : The compound can undergo cyclization with other ketones to produce tri- and tetra-substituted phenols that are useful in synthesizing natural products and medicinally relevant compounds .

Material Science

In addition to its applications in pharmaceuticals and organic synthesis, this compound may also find utility in material science. Its unique structural properties allow it to be incorporated into polymers or used as a building block for creating novel materials with specific characteristics.

Potential Applications:

- Polymer Synthesis : The compound can be used as a monomer or co-monomer in polymerization reactions to create materials with tailored properties.

- Additives in Coatings : Its chemical structure may provide enhanced performance characteristics when used as an additive in coatings or other industrial materials.

Research and Development

Ongoing research continues to explore the potential applications of this compound. Studies focus on optimizing synthetic routes for increased yield and purity, as well as investigating new applications in drug discovery and material innovation.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for dexmedetomidine | Critical for sedation in medical settings |

| Organic Synthesis | Base-mediated cyclization reactions | Useful for producing complex biaryl structures |

| Material Science | Polymer synthesis and coatings | Potential for tailored material properties |

| Research & Development | Ongoing exploration in drug discovery | Focus on optimizing synthesis and new uses |

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropyl group may interact with hydrophobic pockets in proteins, affecting their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone is structurally and functionally distinct from related aromatic ketones. Below is a detailed comparison with cyclopropyl 3,5-dimethylphenyl ketone (CAS: 150668-38-5), a closely analogous compound.

Structural and Molecular Differences

| Property | This compound | Cyclopropyl 3,5-Dimethylphenyl Ketone |

|---|---|---|

| Molecular Formula | C₁₄H₁₈O | C₁₂H₁₄O |

| Molecular Weight | 202.29 g/mol | 174.24 g/mol |

| Key Structural Feature | Ethyl spacer between ketone and aryl group | Direct cyclopropyl-aryl linkage |

Physicochemical Properties

| Property | This compound | Cyclopropyl 3,5-Dimethylphenyl Ketone |

|---|---|---|

| Boiling Point | 308.5±11.0 °C (predicted) | Not reported |

| Density | 1.041±0.06 g/cm³ (predicted) | Not reported |

The higher boiling point of the ethyl-containing derivative correlates with its increased molecular weight and surface area, which strengthen van der Waals interactions . The density difference may arise from the ethyl group’s contribution to molecular packing efficiency.

Commercial Availability and Pricing

| Supplier | This compound | Cyclopropyl 3,5-Dimethylphenyl Ketone |

|---|---|---|

| Price (per gram) | $437–$467 (1 g) | Not listed in provided evidence |

| Purity | 97% | Not reported |

Implications of Structural Variations

- Reactivity : The ethyl chain in this compound may stabilize intermediates in nucleophilic addition reactions due to inductive effects, whereas the direct cyclopropyl-aryl linkage in the simpler analog could favor electrophilic aromatic substitution.

Biological Activity

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone (CDEK) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CDEK, focusing on its antimicrobial, anti-inflammatory, and therapeutic potential, along with relevant research findings and case studies.

Chemical Structure and Properties

CDEK has the molecular formula and features a cyclopropyl group attached to a ketone functional group, which is further linked to a 3,5-dimethylphenyl group via an ethyl chain. The structural configuration contributes to its distinct reactivity and biological properties.

The biological activity of CDEK is attributed to its interactions with specific molecular targets:

- Hydrogen Bonding : The ketone group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Hydrophobic Interactions : The cyclopropyl moiety may interact with hydrophobic pockets within proteins, influencing their function.

These interactions suggest that CDEK may act as an inhibitor for various enzymes, contributing to its antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that CDEK exhibits promising antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of several bacterial strains. For instance:

- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values ranging from 50 to 200 μg/mL against various pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

CDEK has also been investigated for its anti-inflammatory effects. It may reduce inflammation by inhibiting specific pathways involved in inflammatory responses. This potential was highlighted in studies examining its effect on cytokine production in vitro.

Comparative Analysis with Similar Compounds

CDEK can be compared with other cyclopropyl ketones to understand its unique properties better:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Cyclopropyl 2-phenylethyl ketone | Lacks methyl groups on the phenyl ring | Reduced reactivity |

| Cyclopropyl 2-(4-methylphenyl)ethyl ketone | Has a single methyl group on the phenyl ring | Altered steric effects |

| Cyclopropyl 2-(3,5-dimethoxyphenyl)ethyl ketone | Contains methoxy groups instead of methyl groups | Different chemical properties |

The unique substitution pattern in CDEK enhances its reactivity and biological activity compared to these analogs .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of CDEK against various bacterial strains, revealing significant inhibition at concentrations as low as 50 μg/mL. The study concluded that CDEK could serve as a lead compound for developing new antibiotics .

- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of CDEK, demonstrating its ability to inhibit pro-inflammatory cytokine production in cell cultures. This suggests potential therapeutic applications in inflammatory diseases.

- Synthesis and Characterization : The synthesis of CDEK through various methods, including Friedel-Crafts acylation reactions, has been documented, showcasing yields exceeding 80%. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone?

Answer: Synthesis often involves Friedel-Crafts acylation or nucleophilic addition to cyclopropane derivatives. Protecting the cyclopropyl group is critical to prevent ring-opening during reactions. For example, anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) are used to acylate 3,5-dimethylphenylethyl precursors. Temperature control (0–5°C) minimizes side reactions, as observed in analogous cyclopropyl ketone syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Answer: Use ¹H/¹³C NMR to confirm the cyclopropyl ring (δ ~1.0–2.5 ppm) and dimethylphenyl group (δ ~6.8–7.2 ppm for aromatic protons). Compare shifts with structurally similar compounds like 3-(3,5-dimethylphenyl)phenyl acetic acid . Mass spectrometry (ESI-TOF) validates molecular weight, while IR identifies the ketone carbonyl stretch (~1700 cm⁻¹).

Q. What safety protocols are essential for handling this compound in the laboratory?

Answer: Ensure fume hood ventilation (≥100 fpm face velocity) and avoid environmental release. Wear nitrile gloves (≥8 mil), safety goggles, and flame-resistant lab coats. Use NIOSH-approved N95 respirators if airborne concentrations exceed 1 mg/m³, as advised for volatile ketones .

Advanced Questions

Q. How can researchers resolve discrepancies in reported reaction yields during synthesis?

Answer: Apply Design of Experiments (DoE) to analyze variables like catalyst loading (10–20 mol%), solvent polarity (toluene vs. DCM), and moisture levels. Contradictions may arise from unoptimized conditions or cyclopropyl ring destabilization due to trace water .

Q. What computational methods predict the reactivity of the cyclopropyl group in nucleophilic additions?

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states and charge distribution. Studies on analogous ketones indicate ring strain enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Q. How does the electronic environment of the 3,5-dimethylphenyl group influence stability under acidic conditions?

Answer: Methyl groups donate electrons via hyperconjugation, stabilizing the aromatic ring and reducing electrophilic substitution. However, steric hindrance may slow protonation at the ketone oxygen. Non-methylated analogs degrade 30% faster at pH 2–4 .

Q. What chromatographic techniques effectively isolate stereoisomers formed during synthesis?

Answer: Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) separates enantiomers. For diastereomers (e.g., erythro/threo), use silica gel chromatography with ethyl acetate/hexane gradients (5–20%), as validated in related ketone separations .

Q. What in vitro assays assess the compound’s potential biological activity?

Answer: Conduct cytotoxicity screens (MTT assay on HEK-293 cells) and antimicrobial testing (CLSI broth microdilution). Mechanistic studies using fluorescence-based enzymatic assays are recommended, following approaches for structurally similar antifungal ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.